molecular formula C10H20N2O3 B1521867 Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate CAS No. 475106-18-4

Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

Cat. No. B1521867
M. Wt: 216.28 g/mol
InChI Key: IRSSIQNSBCQILH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (TBMMC) is an organic compound that is widely used in the synthesis of various organic chemicals. It is a versatile and efficient reagent with many applications in the laboratory and industrial settings.

Scientific Research Applications

Chemical Synthesis and Reactions

Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate has been utilized in various chemical synthesis and reaction processes. For instance, it has been employed in α-amidoalkylation reactions with ambident nucleophiles, leading to the formation of N,N-disubstituted amides and N-substituted pyrrolidinones, among other products. The stereochemical aspects of these reactions have been explored, providing insights into the reaction mechanisms and outcomes (Dobrev, Benin, & Nechev, 1992). Furthermore, the compound has been diastereoselectively transformed into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, serving as a substrate for further chemical transformations. This illustrates the compound's role in the synthesis of complex molecular structures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Asymmetric Synthesis

The compound has been involved in asymmetric synthesis processes. For example, it has been part of a tandem conjugate addition/cyclization protocol for the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. This process highlights the compound's utility in generating enantiomerically enriched products, which are significant in the development of pharmaceuticals and fine chemicals (Davies, Mujtaba, Roberts, Smith, & Thomson, 2009).

properties

IUPAC Name

tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSSIQNSBCQILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657773
Record name tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

CAS RN

475106-18-4
Record name tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminomethyl-4-boc-morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution (0.3 M) of tert-butyl 3-cyano-4-morpholinecarboxylate (prepared as described in the J. Med. Chem. 2007, 50, 4953-4975) in MeOH was added PtO2 (0.1 eq) and the mixture was stirred O/N under an H2 atmosphere at 50 psi. The reaction mixture was filtered and concentrated under reduced pressure to afford the title compound RR1. MS (ES) C10H20N2O3 required: 216, found: 217 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
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Reactant of Route 6
Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

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